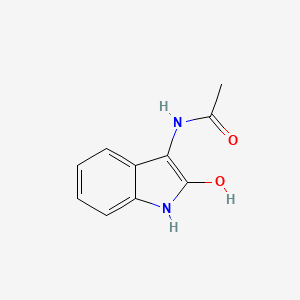

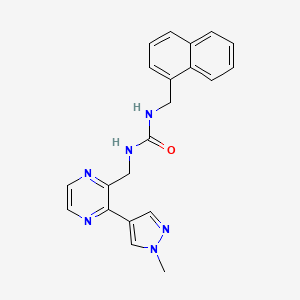

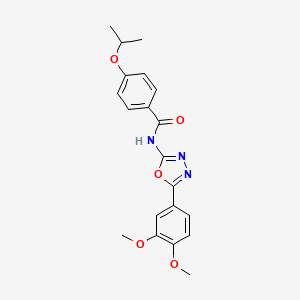

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a chemical compound that is commonly used in scientific research. This compound has a variety of applications in the field of biochemistry and pharmacology.

Applications De Recherche Scientifique

1. Application in Neuraminic-Acid Glycosides Synthesis

The allyl-ester moiety, similar to the one found in N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide, has been used as a protecting principle for the carboxy group in N-acetylneuraminic acid during the synthesis of neuraminic-acid glycosides. This method involves the synthesis of peracetylated allyl neuraminate and its subsequent reaction to produce various derivatives, demonstrating the utility of the allyl-ester moiety in complex carbohydrate synthesis (Kunz, Waldmann, & Klinkhammer, 1988).

2. Involvement in Dearomatising Rearrangements

Thiophene-3-carboxamides, which share a structural similarity with N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide, have been shown to undergo dearomatising cyclisation when treated with LDA, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This showcases the compound's potential in facilitating significant structural transformations in organic synthesis (Clayden, Turnbull, Helliwell, & Pinto, 2004).

3. Fluorophore Development for Chemical Sensing

N-allyl derivatives, such as N-allyl-4-(N-2'-hydroxyethyl)amino-1,8-naphthalimide, have been synthesized and utilized as fluorophores for optical chemical sensors. These compounds, related to N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide, are crucial in the development of sensors for various chemical assays, including the detection of pharmaceutical compounds (Niu, Yang, Lin, Shen, & Yu, 2002).

4. Use in Alkyl Nitroaromatic Ethers Synthesis

The compound's structural components, specifically the allyl and fluoro-nitro groups, play a significant role in the nucleophilic aromatic substitution reactions used to synthesize alkyl nitroaromatic ethers. These ethers have various applications in organic synthesis, demonstrating the versatility of such compounds in chemical reactions (Bunce & Easton, 2004).

5. Asymmetric Synthesis of Alpha-Hydroxycarboxylic Acid Derivatives

Compounds similar to N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide have been used in the synthesis of 5H-alkyl-2-phenyl-oxazol-4-ones. These heterocyclic ring systems are important for asymmetric synthesis, particularly in creating alpha-hydroxycarboxylic acid derivatives. This underscores the potential of such compounds in stereoselective and regioselective synthesis (Trost, Dogra, & Franzini, 2004).

Propriétés

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(17(19)20)8-10(11)15/h2-5,7-8H,1,6H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMCESPQPONPSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

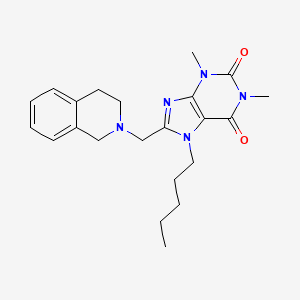

![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)

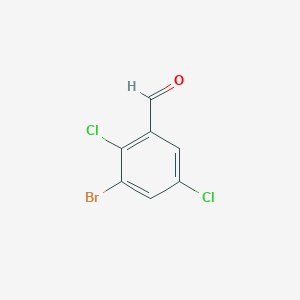

![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)

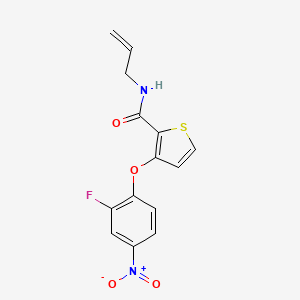

![2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)